3-Chloroisothiazole
CAS No.: 14217-66-4
Cat. No.: VC21265944
Molecular Formula: C3H2ClNS
Molecular Weight: 119.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14217-66-4 |
---|---|
Molecular Formula | C3H2ClNS |
Molecular Weight | 119.57 g/mol |
IUPAC Name | 3-chloro-1,2-thiazole |
Standard InChI | InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H |
Standard InChI Key | NDSJUDPCTYRQFX-UHFFFAOYSA-N |
SMILES | C1=CSN=C1Cl |
Canonical SMILES | C1=CSN=C1Cl |
Introduction
Physical and Chemical Properties
3-Chloroisothiazole, also referred to as 3-Chloro-1,2-thiazole, has the molecular formula C3H2ClNS and a CAS number of 14217-66-4. The compound features a heterocyclic structure with adjacent sulfur and nitrogen atoms in the five-membered ring, with the chlorine atom attached at the 3-position.
Table 1: Basic Properties of 3-Chloroisothiazole
Property | Value |
---|---|
CAS Number | 14217-66-4 |
Molecular Formula | C3H2ClNS |
Molecular Weight | 119.57 g/mol |
European Community Number | 826-098-2 |
IUPAC Name | 3-chloro-1,2-thiazole |
Structure | Five-membered heterocyclic ring with S and N atoms |
While specific physical property data for 3-Chloroisothiazole itself is limited in the literature, we can infer some properties based on structurally similar compounds. The presence of the electronegative chlorine atom and the heterocyclic ring structure contribute to its chemical reactivity, particularly in nucleophilic substitution reactions where the chlorine can be displaced by various nucleophiles .
Synthesis Methods
Cyclization of Diamide Precursors
One notable method for synthesizing 3-Chloroisothiazole involves the cyclization of 3,3′-disulfanyldipropanoic acid diamide using phosphorus oxychloride in toluene. As described in the literature, this reaction can be conducted by treating the diamide with phosphorus oxychloride in toluene at 10°C for 12 hours, followed by heating at 100°C for 4 hours, resulting in a yield of approximately 83% .
The reaction can be represented as:
Table 2: Key Synthesis Method for 3-Chloroisothiazole
Method | Reagents | Conditions | Yield |
---|---|---|---|
Cyclization of diamide | 3,3′-disulfanyldipropanoic acid diamide, POCl3 | 10°C for 12h, then 100°C for 4h in toluene | 83% |
This synthetic route represents an important approach to forming the isothiazole nucleus through the closure of a five-membered fragment. The methodology demonstrates the feasibility of creating the isothiazole ring system with a chlorine substituent at the 3-position through carefully controlled reaction conditions .
Derivatives and Related Compounds
Carboxylic Acid Derivatives
3-Chloroisothiazole serves as a versatile scaffold for creating various functionalized derivatives. Several important derivatives have been reported in the literature, including carboxylic acid derivatives that offer additional functionality for further transformations.
Alkyl-Substituted Derivatives
Modifications to the isothiazole ring with alkyl groups can alter the electronic properties and reactivity of the compound, leading to derivatives with specialized characteristics. For example, 3-Chloro-4-methyl-1,2-thiazole incorporates a methyl group that modifies the electronic distribution within the heterocyclic ring .
Biologically Active Derivatives
Some derivatives of 3-Chloroisothiazole have significant biological activity, particularly in antimicrobial applications. The most notable example is methylchloroisothiazolinone, which is widely used as a preservative and biocide in various products .
Table 3: Key Derivatives of 3-Chloroisothiazole
Derivative | Molecular Formula | Key Features | Applications |
---|---|---|---|
3-Chloro-1,2-thiazole-4-carboxylic acid | C4H2ClNO2S | Carboxylic acid at 4-position | Synthetic intermediate |
Methyl 3-chloro-1,2-thiazole-4-carboxylate | C5H4ClNO2S | Methyl ester at 4-position | Building block for heterocycles |
3-Chloro-4-methyl-1,2-thiazole | C4H4ClNS | Methyl group at 4-position | Synthetic intermediate |
Methylchloroisothiazolinone | C4H4ClNOS | Contains isothiazolinone structure | Biocide, preservative |
These derivatives demonstrate the versatility of the 3-Chloroisothiazole scaffold in generating compounds with diverse properties and applications. The ability to functionalize different positions of the isothiazole ring allows for the creation of a wide range of compounds with tailored properties for specific applications .
Applications and Uses
Pharmaceutical Applications
The compound serves as a key building block in the synthesis of pharmaceutical agents. The reactive chlorine substituent allows for functionalization through various coupling reactions to create more complex structures. Derivatives of isothiazoles have been investigated for potential therapeutic applications across various disease areas. Some isothiazole-containing compounds have shown promise as enzyme inhibitors, anti-inflammatory agents, and antimicrobials .
Agrochemical Applications
3-Chloroisothiazole derivatives have been explored in the development of agrochemicals, including potential fungicides and pesticides. The heterocyclic structure can provide specific interactions with biological targets relevant to crop protection. The ability to modify the isothiazole ring with various substituents allows for the development of compounds with targeted activity against plant pathogens while minimizing impact on beneficial organisms .
Industrial Applications
Derivatives like methylchloroisothiazolinone are used as preservatives in cosmetics, personal care products, and industrial formulations due to their antimicrobial properties. These applications leverage the broad-spectrum antimicrobial activity of certain isothiazole derivatives .
Table 4: Industrial Applications of Isothiazole Derivatives
Application | Derivative Used | Function | Industry |
---|---|---|---|
Preservative | Methylchloroisothiazolinone | Antimicrobial | Cosmetics, personal care |
Biocide | Isothiazole derivatives | Prevent microbial growth | Various industrial processes |
Water treatment | Isothiazole compounds | Control bacterial growth | Industrial water systems |
Research Applications
The compound serves as a valuable tool in organic synthesis research, particularly in studying heterocyclic chemistry and developing new synthetic methodologies. Its reactive nature makes it useful for exploring structure-activity relationships and creating chemical libraries for screening biological activities .
Biological Activity and Toxicology
Antimicrobial Properties
While specific biological activity data for 3-Chloroisothiazole itself is limited, its derivatives demonstrate significant biological effects, particularly antimicrobial activity. Methylchloroisothiazolinone, for example, is effective against gram-positive and gram-negative bacteria, yeast, and fungi .
Table 5: Biological Activities of Isothiazole Derivatives
Compound | Biological Activity | Target Organisms |
---|---|---|
Methylchloroisothiazolinone | Antimicrobial | Gram-positive bacteria, Gram-negative bacteria, yeast, fungi |
Isothiazole derivatives | Biocidal activity | Various microorganisms |
The biological activity of isothiazole compounds is often attributed to their ability to interact with biological targets through the active sulfur moiety, which can oxidize thiol-containing residues in proteins and enzymes. This mechanism explains their effectiveness as antimicrobial agents .
Compound | Hazard | Regulatory Status |
---|---|---|
Methylchloroisothiazolinone | Skin sensitizer, potential allergen | Restricted use in cosmetics |
The first publication of methylchloroisothiazolinone as a contact allergen was in 1988. Cases of photoaggravated allergic contact dermatitis, i.e., worsening of skin lesions after sun exposure, have also been reported for certain isothiazole derivatives .
Research Findings and Recent Developments
Synthetic Methodology Advancements
Recent research has focused on exploring new synthetic routes to 3-Chloroisothiazole and its derivatives, seeking more efficient methods with higher yields and milder conditions. Innovations in heterocyclic chemistry have provided new approaches to constructing the isothiazole ring system, potentially offering more sustainable and economical synthesis methods .
Structure-Activity Relationship Studies
Investigations into structure-activity relationships of isothiazole-containing compounds continue to shed light on how structural modifications affect their biological properties, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles. These studies aim to identify the key structural features responsible for specific activities, allowing for the rational design of optimized compounds .
Novel Applications
The reactive nature of the chlorine substituent makes 3-Chloroisothiazole an attractive starting point for diversity-oriented synthesis, allowing researchers to create libraries of compounds for screening biological activities and exploring new applications. Recent developments in coupling chemistry have expanded the potential for derivatizing 3-Chloroisothiazole, opening up new possibilities for its use in medicinal chemistry and materials science .
Table 7: Research Directions for 3-Chloroisothiazole and Derivatives
Research Area | Focus | Potential Outcomes |
---|---|---|
Synthetic methodology | New routes to isothiazoles | More efficient synthesis, access to novel derivatives |
Medicinal chemistry | Structure-activity relationships | New therapeutic agents |
Material science | Functional materials | Specialized coatings, sensors |
Green chemistry | Sustainable synthesis | Environmentally friendly production methods |
Comparative Analysis with Related Heterocycles
3-Chloroisothiazole belongs to a family of five-membered heterocycles containing both sulfur and nitrogen. Comparing its properties and reactivity with related heterocycles such as thiazoles, oxazoles, and pyrazoles provides valuable insights into the unique characteristics of the isothiazole ring system.
Table 8: Comparison of 3-Chloroisothiazole with Related Heterocycles
Heterocycle | Ring Structure | Key Differences | Relative Reactivity |
---|---|---|---|
3-Chloroisothiazole | 5-membered, S-N adjacent | S-N bond | High at 3-position (Cl substituent) |
Thiazole | 5-membered, S-N separated | S and N positions | Lower electrophilicity at 2-position |
Oxazole | 5-membered, O-N adjacent | O instead of S | Different electronic properties |
Pyrazole | 5-membered, N-N adjacent | Two adjacent N atoms | Different basicity and nucleophilicity |
The presence of adjacent sulfur and nitrogen atoms in the isothiazole ring creates unique electronic properties that distinguish it from other heterocycles. These electronic properties influence the reactivity patterns and potential applications of 3-Chloroisothiazole and its derivatives.
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